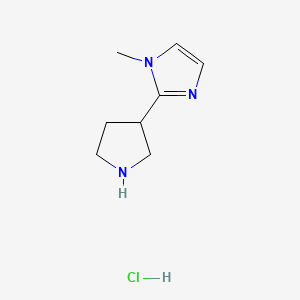
2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is known for its unique structural features, which include a piperidine ring substituted with four methyl groups and an ethanamine side chain. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,2,6,6-Tetramethylpiperidine, which is a hindered secondary amine.
Alkylation: The piperidine ring is alkylated with an appropriate alkylating agent to introduce the ethanamine side chain.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxone and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Various amine derivatives.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The piperidine ring structure allows it to act as a base, participating in proton transfer reactions. Additionally, the ethanamine side chain can interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor and structurally similar compound.
Lithium 2,2,6,6-tetramethylpiperidide: A stronger base derived from 2,2,6,6-Tetramethylpiperidine.
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A radical species used in various chemical reactions.
Uniqueness
2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride is unique due to its combination of a hindered piperidine ring and an ethanamine side chain. This structural feature imparts specific reactivity and stability, making it valuable in both research and industrial applications.
Properties
Molecular Formula |
C11H26Cl2N2 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-(2,2,6,6-tetramethylpiperidin-1-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H24N2.2ClH/c1-10(2)6-5-7-11(3,4)13(10)9-8-12;;/h5-9,12H2,1-4H3;2*1H |
InChI Key |
HNJNBYDRFDHIII-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1CCN)(C)C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


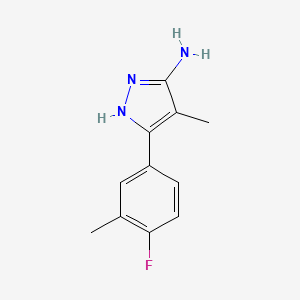
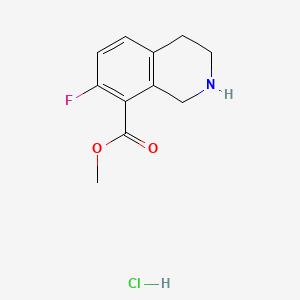

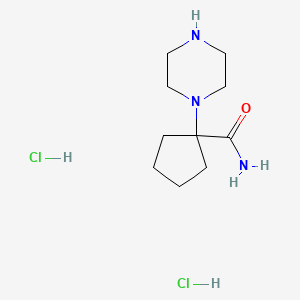
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13477254.png)
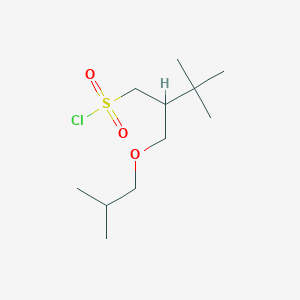
![lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13477270.png)
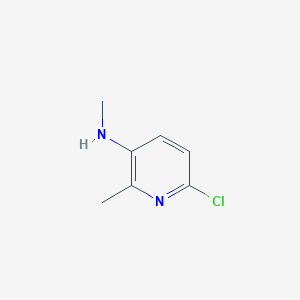
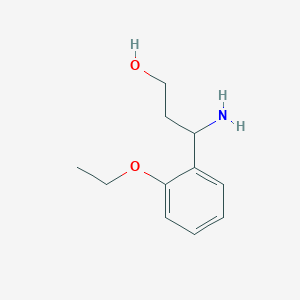
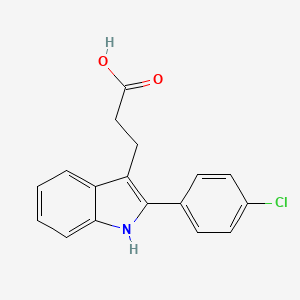
![1-[(4-Bromo-2-methylphenyl)methyl]piperazine](/img/structure/B13477292.png)


